molecular formula C23H25N3O2 B12172736 N-(1H-indol-6-yl)-4-[1-(2-methoxyethyl)-1H-indol-3-yl]butanamide

N-(1H-indol-6-yl)-4-[1-(2-methoxyethyl)-1H-indol-3-yl]butanamide

Cat. No.: B12172736
M. Wt: 375.5 g/mol
InChI Key: NSXOAQFYQFNRRG-UHFFFAOYSA-N
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Description

N-(1H-indol-6-yl)-4-[1-(2-methoxyethyl)-1H-indol-3-yl]butanamide is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1H-indol-6-yl)-4-[1-(2-methoxyethyl)-1H-indol-3-yl]butanamide typically involves multi-step organic reactions. One common method includes the coupling of 1H-indole-6-carboxylic acid with 1-(2-methoxyethyl)-1H-indole-3-carboxylic acid through amide bond formation. This reaction is often facilitated by coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) under anhydrous conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow chemistry can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-(1H-indol-6-yl)-4-[1-(2-methoxyethyl)-1H-indol-3-yl]butanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(1H-indol-6-yl)-4-[1-(2-methoxyethyl)-1H-indol-3-yl]butanamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(1H-indol-6-yl)-4-[1-(2-methoxyethyl)-1H-indol-3-yl]butanamide involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    1-Methyl-1H-indol-6-yl)methylamine: Another indole derivative with similar structural features.

    1-Methyl-1H-indol-2-ylboronic acid: A boronic acid derivative of indole.

    2H-Indol-2-one, 1,3-dihydro-1-methyl-3-(1-methylethylidene): A related indole compound with different functional groups.

Uniqueness

N-(1H-indol-6-yl)-4-[1-(2-methoxyethyl)-1H-indol-3-yl]butanamide stands out due to its unique combination of indole rings and the presence of a methoxyethyl group. This structural uniqueness contributes to its distinct chemical reactivity and potential biological activities, making it a valuable compound for research and development .

Properties

Molecular Formula

C23H25N3O2

Molecular Weight

375.5 g/mol

IUPAC Name

N-(1H-indol-6-yl)-4-[1-(2-methoxyethyl)indol-3-yl]butanamide

InChI

InChI=1S/C23H25N3O2/c1-28-14-13-26-16-18(20-6-2-3-7-22(20)26)5-4-8-23(27)25-19-10-9-17-11-12-24-21(17)15-19/h2-3,6-7,9-12,15-16,24H,4-5,8,13-14H2,1H3,(H,25,27)

InChI Key

NSXOAQFYQFNRRG-UHFFFAOYSA-N

Canonical SMILES

COCCN1C=C(C2=CC=CC=C21)CCCC(=O)NC3=CC4=C(C=C3)C=CN4

Origin of Product

United States

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